

role of DPP-II in cellular signaling pathways

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An In-depth Technical Guide on the Role of Dipeptidyl Peptidase II (DPP-II) in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl Peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is an intracellular serine protease with distinct roles in cellular homeostasis. Localized within the vesicular system, DPP-II (EC 3.4.14.2) optimally cleaves N-terminal dipeptides from oligopeptides with a penultimate proline or alanine residue at an acidic pH.[1][2][3] While its precise physiological functions are still under extensive investigation, emerging evidence implicates DPP-II as a critical regulator in pathways governing cell quiescence, apoptosis, and immune responses.[1][4] Its unique substrate specificity and intracellular localization distinguish it from other members of the dipeptidyl peptidase family, such as the well-studied DPP-IV. This guide provides a comprehensive overview of the known signaling roles of DPP-II, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways.

Core Function and Biochemical Properties

DPP-II is a serine-type peptidase that functions as a homodimer, a conformation required for its catalytic activity.[5] It is found in the lysosomal and vesicular compartments of the cell.[1][3] The enzyme's primary function is to release X-Pro or X-Ala dipeptides from the N-terminus of small peptides, showing a preference for tripeptides.[3] Unlike DPP-IV, which is often membrane-



bound and active in the extracellular environment, DPP-II's activity is largely intracellular and favored by acidic conditions, consistent with its lysosomal residence.[2][3]

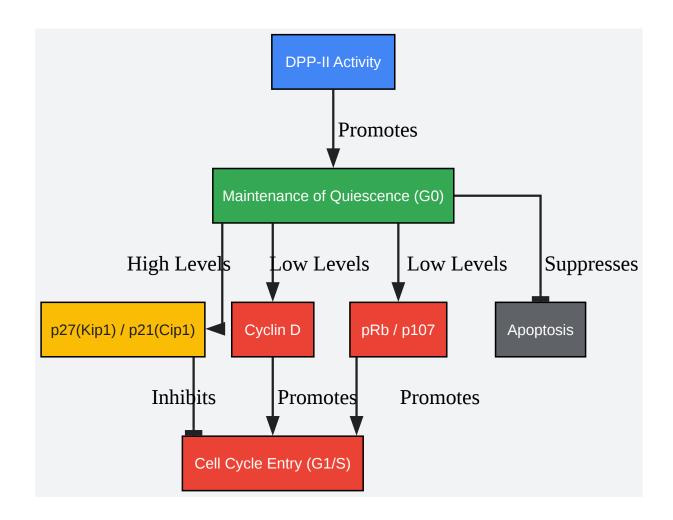
Role in Maintaining Cellular Quiescence and Inducing Apoptosis

The most well-characterized role of DPP-II is its function as a survival factor for quiescent cells. The majority of lymphocytes in the body exist in a quiescent (G0) state, which is maintained by a program that actively suppresses apoptosis.[6][7] DPP-II is essential for maintaining this state in both lymphocytes and fibroblasts.[8]

Inhibition or downregulation of DPP-II activity forces resting cells to exit the G0 phase of the cell cycle.[8] This transition is marked by a decrease in the protein levels of key G0-phase gatekeepers, including p130, p27(Kip1), and p21(Cip1).[8] Concurrently, there is an increase in proteins that promote progression into the G1/S phase, such as retinoblastoma (pRb), p107, and cyclin D.[8]

Ultimately, the loss of DPP-II function leads to a novel apoptotic pathway specifically in quiescent, but not activated or transformed, lymphocytes.[6][9] This apoptotic cascade is mediated by the subsequent increase in c-Myc and a decrease in the anti-apoptotic protein Bcl-2. The induction of apoptosis following DPP-II inhibition is dependent on both c-Myc and p53. [8] This pathway is distinct from other apoptotic mechanisms, such as those initiated by Fas ligation or gamma-irradiation, as it involves a different set of caspases and relies on the proteasome complex.[6][7][9]

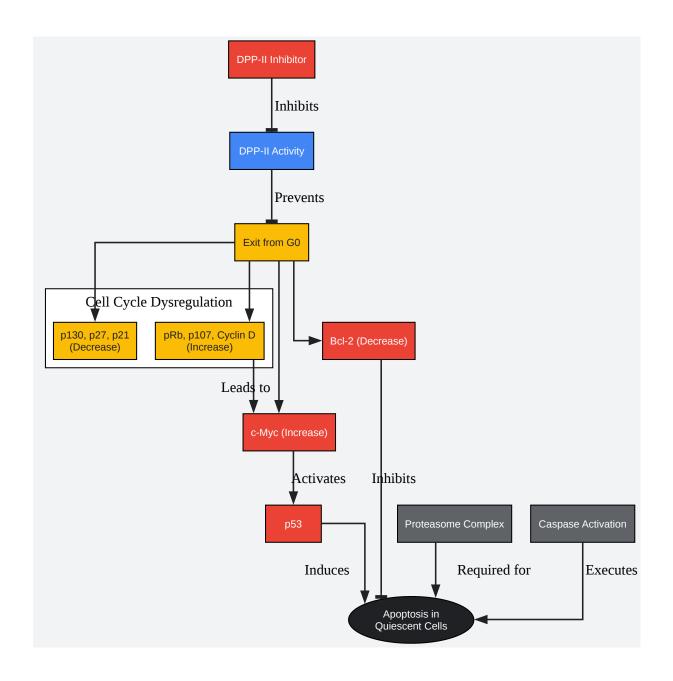




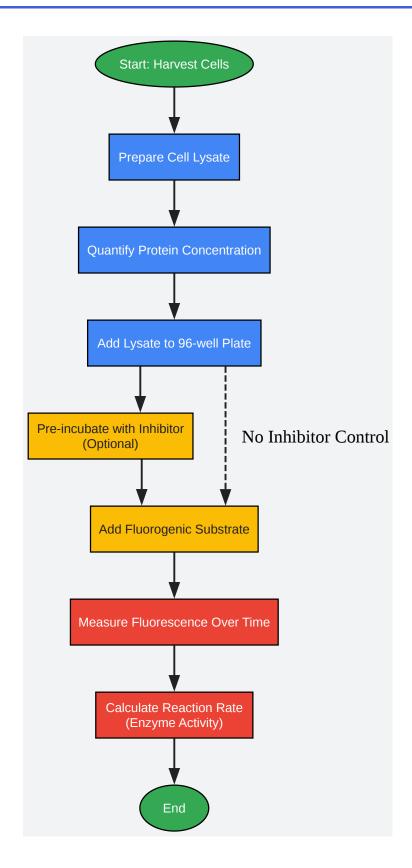
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Caption: Role of DPP-II in maintaining cellular quiescence.









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